molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate

Cat. No. B121663
CAS RN: 71869-80-2
M. Wt: 263.25 g/mol
InChI Key: YIXAMRRMFCPXNC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a compound that can be associated with various synthetic approaches and chemical reactions in the context of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related carbamate chemistry, which can be useful for understanding the synthesis, molecular structure, and reactivity of similar compounds.

Synthesis Analysis

The synthesis of related carbamate compounds involves a variety of strategies. For instance, the enantioselective synthesis of a benzyl carbamate using an iodolactamization as a key step is described, highlighting the importance of stereochemistry in the synthesis of complex molecules . Additionally, the preparation of hydroxamic acids from N-benzyloxy carbamic acid ethyl ester demonstrates the versatility of carbamate derivatives in synthesizing chelating agents . The use of recombinant diketoreductase in a biphasic system to reduce a benzyloxy-substituted compound to a dihydroxy product further exemplifies the synthetic utility of carbamate intermediates .

Molecular Structure Analysis

The molecular structure of carbamate compounds is crucial for their reactivity and function. The papers discuss various carbamate derivatives, such as N-benzyloxy carbamates, which can undergo intramolecular cyclization with carbon nucleophiles to form cyclic hydroxamic acids . The stereochemistry of these compounds is also significant, as seen in the stereospecific nickel-catalyzed cross-coupling of benzylic carbamates, where the absolute stereochemistry can be controlled with an achiral catalyst .

Chemical Reactions Analysis

Carbamate compounds participate in a range of chemical reactions. The Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds to form benzo[a]carbazoles demonstrates the reactivity of carbamate derivatives in complex molecule formation . The electrochemical behavior of a NAD+ model compound, which is a benzyl carbamate derivative, shows the potential for redox reactions and the formation of dihydropyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are influenced by their molecular structure. For example, the fluorescence derivatization of alcohols using a quinoxaline-2-carbonyl derivative indicates the sensitivity of carbamate derivatives to form fluorescent esters, which can be used in high-performance liquid chromatography . The reactivity of carbamate derivatives with stabilized carbon nucleophiles to form hydroxamic acids and other ligand systems also reflects their chemical versatility .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the effectiveness of Au(I) catalysts in the intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenyl carbamates, leading to the formation of nitrogen, oxygen heterocycles, and vinyl tetrahydrocarbazoles with high yield and exo-selectivity. This process is applicable for the synthesis of various cyclic compounds including piperidine and pyrrolidine derivatives (Zhang et al., 2006; Kinder et al., 2008).

Spectroscopic Analysis

  • Vibrational and Electronic Properties : The vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate were explored through FT-IR, FT-Raman spectra, and UV absorption spectroscopy. Theoretical DFT calculations were employed for molecular geometry and vibrational spectra analysis, highlighting the compound's electronic and nonlinear optical properties (Rao et al., 2016).

Chemical Synthesis and Mechanism Studies

  • Synthesis and Mass Spectrometry : Research into the synthesis and characterization of phosphonate derivatives using benzyl carbamate revealed insights into reaction mechanisms and mass spectrometric fragmentations, providing pathways to novel compounds with potential applications in various fields (Cai et al., 2007).

Polymerizable Antioxidants

  • New Monomeric Antioxidants : Studies on monomeric antioxidants containing hindered phenol groups showed their synthesis and characterization. These compounds exhibited significant stabilizing effects against thermal oxidation, indicating their potential in enhancing polymer stability (Pan et al., 1998).

properties

IUPAC Name

benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXAMRRMFCPXNC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510061
Record name Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate

CAS RN

71869-80-2
Record name Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.